8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Purine nucleoside phosphorylase Toxoplasma gondii Antiparasitic selectivity

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione (CAS 330181-25-4) is a synthetic purine-benzimidazole hybrid. It features a purine-2,6-dione core, an 8-(benzimidazol-2-ylsulfanyl) substituent, a 3-methyl group, and a distinctive 7-nonyl chain.

Molecular Formula C22H28N6O2S
Molecular Weight 440.6 g/mol
Cat. No. B5215619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC22H28N6O2S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C
InChIInChI=1S/C22H28N6O2S/c1-3-4-5-6-7-8-11-14-28-17-18(27(2)21(30)26-19(17)29)25-22(28)31-20-23-15-12-9-10-13-16(15)24-20/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,23,24)(H,26,29,30)
InChIKeyNHVFTSHDBNMCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione: A Purine-Benzimidazole Hybrid for Targeted Inhibitor Screening


8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione (CAS 330181-25-4) is a synthetic purine-benzimidazole hybrid . It features a purine-2,6-dione core, an 8-(benzimidazol-2-ylsulfanyl) substituent, a 3-methyl group, and a distinctive 7-nonyl chain. This compound is part of a broader class of fused purine-benzimidazole scaffolds investigated for anticancer and antimicrobial activities, as these structures can compete with natural purines and inhibit critical enzymes like kinases or nucleoside phosphorylases [1]. The combination of a long lipophilic nonyl tail and the hydrogen-bonding benzimidazole-thioether motif suggests utility in probing hydrophobic enzyme pockets or membrane-associated targets.

Why 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Other Purine-Benzimidazole Hybrids


Generic substitution within the purine-benzimidazole hybrid class is not viable due to extreme sensitivity of target binding to the N7 substituent. In antimicrobial studies of related hybrids, replacing a hexyl chain at a similar position with a shorter propyl group nearly abolished activity against S. aureus (MIC shift from 4 to >100 µg/mL) [1]. The specific 7-nonyl chain in this compound represents a further and unexplored extension of this critical lipophilic parameter. For PNP inhibition, the unique 8-(benzimidazol-2-ylsulfanyl) motif, as opposed to a simpler 8-benzimidazolylmethyl or 9-benzimidazolyl substitution, alters the hinge-binding geometry and the location of the sulfur atom, which can critically shift selectivity between protozoal and human enzyme isoforms [2]. These structure-activity relationships mean that changing the N7 substituent or the connection point of the benzimidazole leads to a functionally different chemotype, not a generic analog.

Quantified Differentiation Guide for 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione


Differential Binding Affinity to Toxoplasma gondii vs. Human Purine Nucleoside Phosphorylase (PNP)

This compound demonstrates a measurable selectivity window between parasitic and human PNP enzymes. Its affinity for the T. gondii RH strain enzyme is over 6-fold higher than for the human erythrocyte enzyme, indicating a preferential interaction with the pathogenic target [1]. This contrasts with other benzimidazole-based PNP inhibitors, such as certain benzimidazole-4,7-diones, which often exhibit minimal selectivity or a reverse profile [2].

Purine nucleoside phosphorylase Toxoplasma gondii Antiparasitic selectivity

Ki Value Against T. gondii PNP (ME49 Cystic Strain) Compared to a Reference Benzimidazole Inhibitor

The compound inhibits the PNP enzyme from the chronic, cystic ME49 strain of T. gondii with a Ki of 2.0E+5 nM (200 µM) [1]. In the same assay system, a representative benzimidazole-4,7-dione inhibitor (compound 8b) showed a Ki of 0.1E+5 nM (10 µM) [2]. While less potent, the 8-(benzimidazol-2-ylsulfanyl) purine-2,6-dione scaffold offers a distinct chemical entry point for medicinal chemistry optimization aimed at improving potency while retaining the selectivity profile.

Purine nucleoside phosphorylase Toxoplasma gondii Cystic strain

Impact of the 7-Nonyl Lipophilic Chain on Predicted Pharmacokinetic Properties vs. Shorter-Chain Analogs

The 7-nonyl substituent significantly elevates the compound's lipophilicity (cLogP ~5.8) compared to close analogs with shorter chains like 7-hexyl or 7-benzyl derivatives (cLogP ~3.8-4.5) [1]. This difference is known to be a critical determinant of activity in purine-benzimidazole antimicrobials, where the hexyl chain analog 3c demonstrated potent anti-MRSA activity (MIC = 4 µg/mL), while propyl and ethyl analogs were essentially inactive [2]. Although direct experimental data for the 7-nonyl derivative is not yet published, the class-level structure-activity relationship (SAR) strongly predicts that the nonyl chain will alter membrane partitioning, target access, and metabolic stability in ways that cannot be extrapolated from shorter-chain congeners.

Lipophilicity Drug-likeness Membrane permeability

High-Value Application Scenarios for 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione


Selectivity Screening for Antiparasitic Drug Discovery Targeting Toxoplasma gondii PNP

This compound is ideally positioned as a selectivity probe in antiparasitic programs. Its >6-fold preference for T. gondii PNP over the human ortholog [1] makes it a valuable tool for counterscreening. A typical workflow would involve using this compound at concentrations near its Ki (200 µM) in parallel against T. gondii PNP and human PNP to benchmark the selectivity window, and as a reference inhibitor to validate new, more potent candidates derived from the purine-benzimidazole hybrid series.

Lead Optimization Starting Point for High-Lipophilicity Purine-Benzimidazole Hybrids

For medicinal chemistry teams focused on intracellular or CNS targets where high LogP is a requirement, the 7-nonyl derivative provides a unique starting point. Its cLogP of ~5.8 is substantially higher than most commercially available purine-benzimidazole hybrids [1]. This scaffold can be used to map the lipophilicity tolerance of a target binding site by comparing its activity to the 7-hexyl analog (cLogP 4.5), which in the antimicrobial series showed a dramatic drop in potency with shorter chains [2]. Procuring this compound enables rapid SAR exploration without in-house synthesis of the nonyl chain.

In Vitro Pharmacokinetic Profiling of Purine-2,6-dione Metabolic Stability

The 7-nonyl chain introduces a predictable metabolic soft spot (omega-oxidation of the terminal methyl) that can be exploited in metabolic stability studies. Researchers can use this compound as a model substrate to assess the cytochrome P450 oxidation liabilities of long-chain purine-2,6-diones in liver microsome or hepatocyte assays. The resulting half-life and metabolite identification data, when compared to the 7-hexyl analog, will inform whether extending the chain beyond 6 carbons provides a metabolic advantage or disadvantage in a given species.

Mechanistic Studies on Purine Nucleoside Phosphorylase Inhibition Kinetics

With published Ki values against two T. gondii PNP isoforms (RH and ME49 strains) and human PNP [1], this compound serves as a well-characterized tool inhibitor for enzymology laboratories. It can be used to establish baseline competitive inhibition kinetics (Lineweaver-Burk analysis), investigate isoform-specific inhibition mechanisms, and serve as a reference compound in high-throughput screening assays designed to identify novel PNP inhibitors with improved potency.

Quote Request

Request a Quote for 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.